8-Hydroxyquinoline-4-sulfonic acid 8-Hydroxyquinoline-4-sulfonic acid
Brand Name: Vulcanchem
CAS No.: 57392-95-7
VCID: VC15948435
InChI: InChI=1S/C9H7NO4S/c11-7-3-1-2-6-8(15(12,13)14)4-5-10-9(6)7/h1-5,11H,(H,12,13,14)
SMILES:
Molecular Formula: C9H7NO4S
Molecular Weight: 225.22 g/mol

8-Hydroxyquinoline-4-sulfonic acid

CAS No.: 57392-95-7

Cat. No.: VC15948435

Molecular Formula: C9H7NO4S

Molecular Weight: 225.22 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxyquinoline-4-sulfonic acid - 57392-95-7

Specification

CAS No. 57392-95-7
Molecular Formula C9H7NO4S
Molecular Weight 225.22 g/mol
IUPAC Name 8-hydroxyquinoline-4-sulfonic acid
Standard InChI InChI=1S/C9H7NO4S/c11-7-3-1-2-6-8(15(12,13)14)4-5-10-9(6)7/h1-5,11H,(H,12,13,14)
Standard InChI Key JJQNWTGYQREOAW-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN=C2C(=C1)O)S(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

8-Hydroxyquinoline-5-sulfonic acid (SQ) belongs to the 8-hydroxyquinoline family, featuring a sulfonic acid group (-SO₃H) at the 5-position of the quinoline backbone . Its systematic IUPAC name is 5-quinolinesulfonic acid, 8-hydroxy-, with alternative designations including oxine-5-sulfonic acid and sulfoxine . The compound’s structure enables dual functionality: the hydroxyl group at position 8 participates in metal chelation, while the sulfonic acid group enhances hydrophilicity and ionic interactions .

Spectral and Physicochemical Properties

Electron paramagnetic resonance (EPR) spectroscopy confirms SQ’s ability to form stable complexes with Cu²⁺ and Fe³⁺ ions, characterized by distinct hyperfine splitting patterns . The sulfonic acid group lowers the pKa of the phenolic hydroxyl, facilitating ionization at physiological pH ranges . Crystallographic studies remain limited, but computational models predict planar geometry with intramolecular hydrogen bonding between the sulfonic acid and adjacent quinoline nitrogen .

Synthetic Pathways and Industrial Production

Historical Synthesis Methods

Early industrial production relied on the Skraup synthesis, involving condensation of aniline, nitrophenol, and glycerol in sulfuric acid . Subsequent sulfonation at position 5 introduced the sulfonic acid moiety, though this method yielded impure products requiring copper sulfate-mediated purification to remove tar-like byproducts . Modern adaptations employ electrospinning techniques to integrate SQ into polymer matrices like poly(vinyl alcohol) (PVA) and chitosan, achieving uniform fiber diameters of 150–300 nm .

Quality Control and Purification

Patent literature describes a critical purification step using 0.01–0.04 mol copper sulfate per mole of SQ to precipitate residual tars as copper complexes, followed by pH adjustment to 3.0–3.5 for optimal recovery . High-performance liquid chromatography (HPLC) analyses of commercial batches (e.g., Santa Cruz Biotechnology, CAS 84-88-8) report ≥95% purity, with trace metal content below 50 ppm .

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

SQ exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 12.5 μg/mL) and Candida albicans (MIC = 25 μg/mL) . Metal complexation amplifies this effect: Cu²⁺-SQ complexes reduce S. aureus viability by 99% within 6 hours via reactive oxygen species (ROS) generation and membrane disruption . Comparative studies show Fe³⁺-SQ complexes are 30% less potent than their copper counterparts, likely due to differences in redox cycling efficiency .

Material Science Applications

Electrospun Wound Dressings

PVA/chitosan/SQ composites exhibit tensile strengths of 4.2–6.8 MPa and elongation at break of 120–150%, suitable for flexible wound contact layers . In vivo murine models show SQ-loaded mats reduce Pseudomonas aeruginosa biofilm formation by 75% compared to control dressings .

Metal Ion Sensors

SQ-functionalized hydrogels serve as colorimetric sensors for Cu²⁺ detection, with a linear response range of 0.1–10 μM and a limit of detection (LOD) of 25 nM . The complexation-induced redshift from 360 nm to 420 nm enables visual identification of contaminated water sources .

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